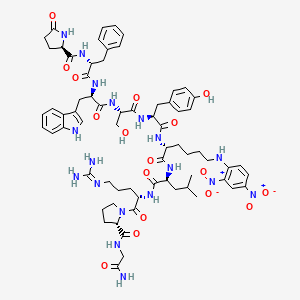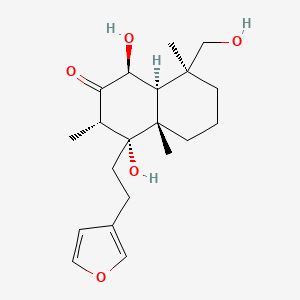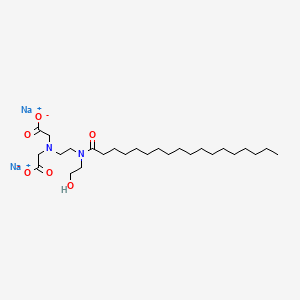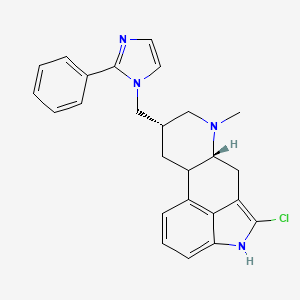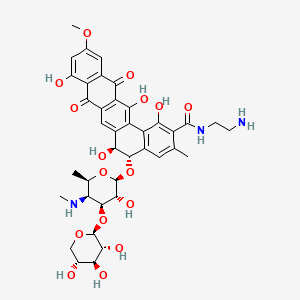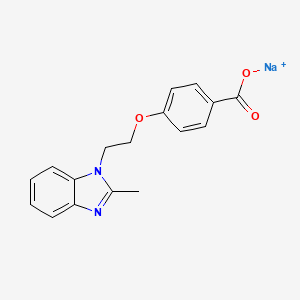
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For the preparation of benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt, the following steps are generally involved :
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Etherification: The benzimidazole derivative is then reacted with an appropriate alkylating agent to introduce the ethoxy group.
Carboxylation: The resulting compound is further reacted with benzoic acid to introduce the carboxyl group.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-methyl-1H-benzimidazol-1-yl)benzoic acid
- 2-phenyl-1H-benzimidazole
- 5,6-dimethyl-1H-benzimidazole
Uniqueness
Benzoic acid, 4-(2-(2-methyl-1H-benzimidazol-1-yl)ethoxy)-, sodium salt is unique due to its specific structural features, which confer distinct pharmacological properties. Its ethoxy group and sodium salt form enhance its solubility and bioavailability compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
197635-35-1 |
|---|---|
Formule moléculaire |
C17H15N2NaO3 |
Poids moléculaire |
318.30 g/mol |
Nom IUPAC |
sodium;4-[2-(2-methylbenzimidazol-1-yl)ethoxy]benzoate |
InChI |
InChI=1S/C17H16N2O3.Na/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-22-14-8-6-13(7-9-14)17(20)21;/h2-9H,10-11H2,1H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
PFXWXLKPXBTBES-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)

![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
